2-Propenamide,N-(aminoiminomethyl)-3-(2,3-dimethylphenyl)-,(2E)-(9CI)
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Overview
Description
2-Propenamide,N-(aminoiminomethyl)-3-(2,3-dimethylphenyl)-,(2E)-(9CI) is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide,N-(aminoiminomethyl)-3-(2,3-dimethylphenyl)-,(2E)-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the reaction of 2,3-dimethylphenylamine with acryloyl chloride in the presence of a base to form the desired propenamide derivative. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Catalyst: Base such as triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide,N-(aminoiminomethyl)-3-(2,3-dimethylphenyl)-,(2E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted amides or other derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenamide,N-(aminoiminomethyl)-3-(2,3-dimethylphenyl)-,(2E)-(9CI) would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide derivatives: Compounds with similar propenamide groups but different substituents.
Dimethylphenyl derivatives: Compounds with similar dimethylphenyl groups but different functional groups.
Uniqueness
2-Propenamide,N-(aminoiminomethyl)-3-(2,3-dimethylphenyl)-,(2E)-(9CI) is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(E)-N-(diaminomethylidene)-3-(2,3-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H15N3O/c1-8-4-3-5-10(9(8)2)6-7-11(16)15-12(13)14/h3-7H,1-2H3,(H4,13,14,15,16)/b7-6+ |
InChI Key |
WYZGHFCGQGCOPZ-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C/C(=O)N=C(N)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C=CC(=O)N=C(N)N)C |
Origin of Product |
United States |
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